Cas no 72731-35-2 (Acetic acid,2-(4-chloro-2-methylphenoxy)-, calcium salt (2:1))

Acetic acid,2-(4-chloro-2-methylphenoxy)-, calcium salt (2:1) structure
72731-35-2 structure
Product Name:Acetic acid,2-(4-chloro-2-methylphenoxy)-, calcium salt (2:1)
CAS No:72731-35-2
MF:C18H16CaCl2O6
MW:439.300043106079
CID:563095
PubChem ID:517184
Update Time:2025-04-19

Acetic acid,2-(4-chloro-2-methylphenoxy)-, calcium salt (2:1) Chemical and Physical Properties

Names and Identifiers

    • Acetic acid,2-(4-chloro-2-methylphenoxy)-, calcium salt (2:1)
    • calcium (4-chloro-2-methylphenoxy)acetate
    • calcium,2-(4-chloro-2-methylphenoxy)acetate
    • acetate, (4-chloro-2-methylphenoxy)-, calcium salt
    • calcium bis[(4-chloro-2-methylphenoxy)acetate]
    • DTXSID60993545
    • (4-Chloro-2-methyl phenoxy) acetic acid, calcium salt
    • Acetic acid, 2-(4-chloro-2-methylphenoxy)-, calcium salt (2:1)
    • EINECS 276-805-8
    • 72731-35-2
    • NS00091189
    • Inchi: 1S/2C9H9ClO3.Ca/c2*1-6-4-7(10)2-3-8(6)13-5-9(11)12;/h2*2-4H,5H2,1H3,(H,11,12);/q;;+2/p-2
    • InChI Key: XLNYBYYHALTQAJ-UHFFFAOYSA-L
    • SMILES: [Ca+2].ClC1C=CC(=C(C)C=1)OCC(=O)[O-].ClC1C=CC(=C(C)C=1)OCC(=O)[O-]

Computed Properties

  • Exact Mass: 437.99508
  • Monoisotopic Mass: 437.9949845g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 178
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 98.7Ų

Experimental Properties

  • Boiling Point: 327°C at 760 mmHg
  • Flash Point: 151.6°C
  • PSA: 98.72

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